

Technical Whitepaper: Characterization and Applications of 6-Chloro-1-hexanol-d6[1]

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Compound of Interest

Compound Name:	6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
CAS No.:	1219794-83-8
Cat. No.:	B1148495

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Executive Summary

This technical guide provides an in-depth analysis of 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8), a stable isotope-labeled analog of 6-chloro-1-hexanol.[1] Primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS), this compound enables precise normalization of matrix effects and recovery losses during the bioanalysis of alkylating agents and pharmaceutical intermediates.[1] This document details its molecular identity, physicochemical properties, synthesis pathways, and analytical protocols.

Chemical Identity & Molecular Formula[2][3][4][5][6][7][8]

The accurate characterization of 6-Chloro-1-hexanol-d6 relies on distinguishing its specific isotopic labeling pattern.[1] The most commercially relevant isomer, often designated simply as "6-chloro-1-hexyl-d6 alcohol," is deuterated at the 3, 4, and 5 positions of the hexyl chain.[1]

Molecular Specifications

Parameter	Specification
Chemical Name	6-Chloro-1-hexanol-d6
Specific Isomer	6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
CAS Number	1219794-83-8
Molecular Formula	C ₆ H ₇ D ₆ ClO
Molecular Weight (Average)	142.66 g/mol
Exact Mass (Monoisotopic)	142.1032 Da
Parent Compound	6-Chloro-1-hexanol (CAS: 2009-83-8)

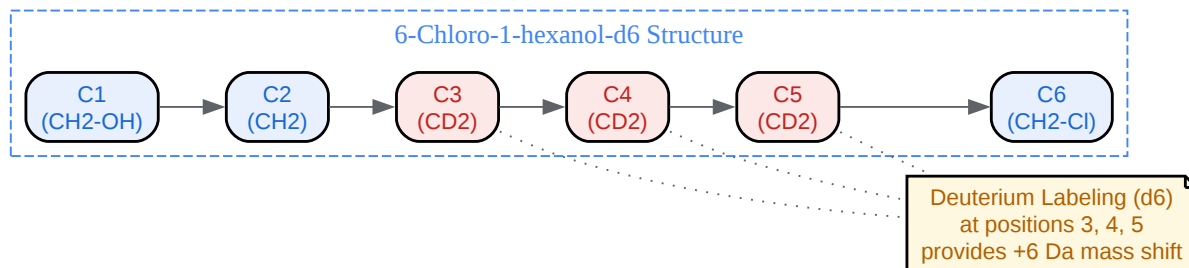
Mass Calculation Logic

The molecular weight shift (+6 Da) is critical for mass spectral resolution.[\[1\]](#)

- Carbon (C₆): $6 \times 12.011 = 72.066$ [\[1\]](#)
- Hydrogen (H₇): $7 \times 1.008 = 7.056$ [\[1\]](#)
- Deuterium (D₆): $6 \times 2.014 = 12.084$ [\[1\]](#)
- Chlorine (Cl): $1 \times 35.453 = 35.453$ [\[1\]](#)
- Oxygen (O): $1 \times 15.999 = 15.999$ [\[1\]](#)
- Total Average MW: ~ 142.66 g/mol [\[1\]](#)

Structural Characterization

The following diagram illustrates the chemical structure of the 3,3,4,4,5,5-d6 isomer. Note the specific placement of deuterium atoms, which are strategically located to avoid exchangeable positions (like the hydroxyl proton) or positions susceptible to immediate metabolic oxidation (alpha to the hydroxyl), ensuring label stability.



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Caption: Structural diagram of **6-Chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol** highlighting the stable deuterium incorporation sites.

Synthesis & Isotopic Purity[1]

Synthetic Pathway

The synthesis of 6-chloro-1-hexanol-d6 typically diverges from the standard industrial hydration of 1,6-dichlorohexane.[1] Instead, it requires a high-fidelity reduction of deuterated precursors to ensure isotopic enrichment >98%.[1]

- Precursor Selection: The process often begins with Adipic acid-3,3,4,4,5,5-d6 or -Caprolactone-d6.[1]
- Reduction: The deuterated acid/lactone is reduced (using LiAlH₄ or borane) to form 1,6-Hexanediol-3,3,4,4,5,5-d6.[1]
- Selective Chlorination: The diol undergoes selective mono-chlorination using HCl/Toluene or Cyanuric Chloride to yield the final 6-chloro-1-hexanol-d6 product.[1]

Isotopic Enrichment Importance

For use as an internal standard, the "d0" (unlabeled) contribution must be minimized (<0.5%) to prevent interference with the analyte signal.

- Atom % D: Typically ≥ 99%.[1]

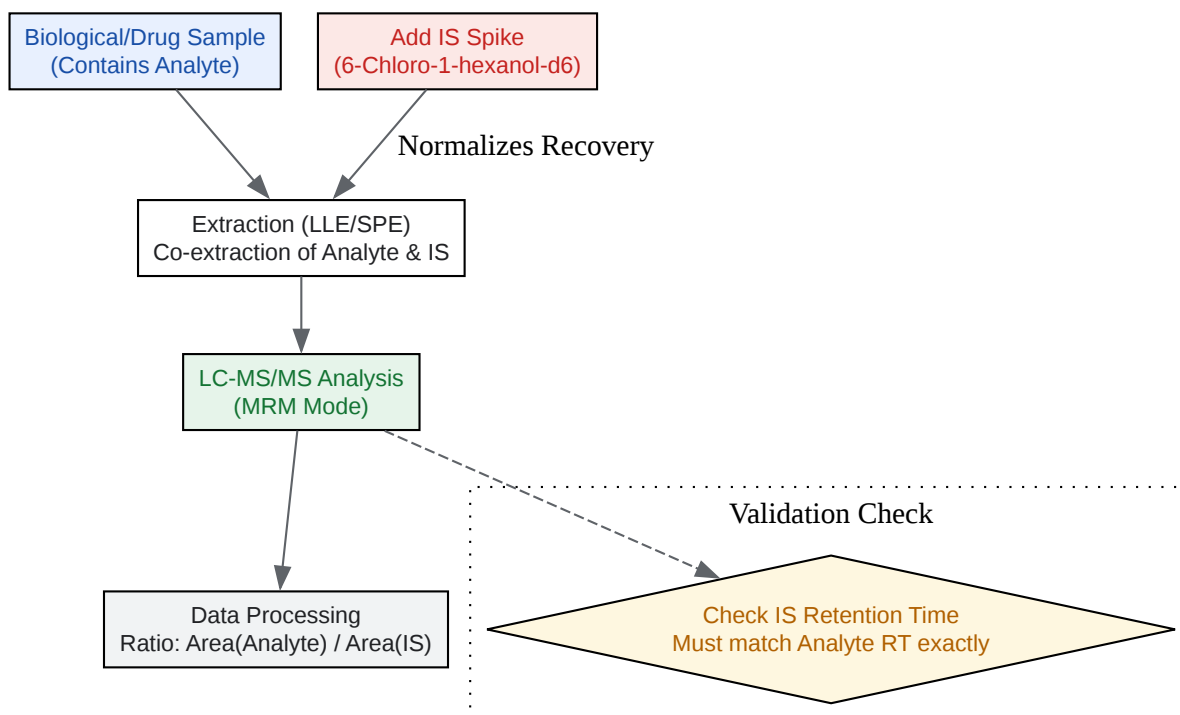
- Chemical Purity: $\geq 97\%$ (GC).[1]

Analytical Applications (Protocol)

This compound is the gold standard for quantifying 6-chloro-1-hexanol impurities in pharmaceutical alkylating agents (e.g., busulfan analogs) or environmental samples.[1]

Internal Standard Workflow

The following Graphviz workflow outlines the self-validating protocol for using this IS in LC-MS/MS analysis.



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Caption: Analytical workflow demonstrating the use of 6-Chloro-1-hexanol-d6 to correct for extraction efficiency and matrix effects.

Mass Spectrometry Parameters

When developing an MRM (Multiple Reaction Monitoring) method, use the following transitions:

- Ionization: ESI Positive (often as $[M+H]^+$ or $[M+NH_4]^+$ adducts) or EI (for GC-MS).[1]
- Q1 Mass (Parent):
 - Analyte (d0): ~ 137.1 m/z ($[M+H]^+$)[1]
 - IS (d6): ~ 143.1 m/z ($[M+H]^+$)[1]
- Interference Check: Ensure the "d0" contribution in the IS channel is negligible (Blank + IS injection).

Handling & Stability

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Deuterated compounds are hygroscopic; moisture can lead to H/D exchange if protons are labile (though C-D bonds here are stable).[1]
- Stability: The primary degradation pathway is dehydrohalogenation (loss of HCl) to form hexenol derivatives, especially upon exposure to base or heat.[1]
- Safety: Treat as a potential alkylating agent.[1] Wear nitrile gloves and use a fume hood.[1]

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74828, 6-Chloro-1-hexanol. Retrieved from [\[Link\]](#)

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Sources

- [1. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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